Sodium nonivamide acetate
Description
Contextualization within Capsaicinoid Chemistry and Biology
Sodium nonivamide (B1679840) acetate (B1210297) is structurally related to capsaicin (B1668287), the active component in chili peppers responsible for their pungent sensation. acs.org Both SNA and its precursor, nonivamide (NVA), are synthetic analogs of capsaicin. capes.gov.br The core chemical structure of these compounds features a vanillylamine (B75263) moiety, which is crucial for their interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. acs.orgfrontiersin.org The TRPV1 receptor, a non-selective cation channel, is a key player in detecting noxious stimuli, including heat and chemical irritants like capsaicin. frontiersin.orgnih.gov
The key difference between SNA and capsaicin lies in the modification of the vanillyl group. The addition of an acetate group to form sodium nonivamide acetate significantly alters its physicochemical properties. Notably, this modification renders SNA non-pungent, a stark contrast to the intense burning sensation caused by capsaicin and, to a lesser extent, nonivamide. capes.gov.br This lack of pungency is a critical feature that drives much of the academic interest in SNA, as it allows for the investigation of the therapeutic effects of vanilloids without the challenging side effects associated with pungency. rsc.org
Research has shown that while SNA is a capsaicin derivative, its biological activity exhibits distinct characteristics. For instance, studies on rabbit platelet aggregation induced by collagen and arachidonic acid demonstrated that both SNA and capsaicin had inhibitory effects. nih.gov However, in human platelet microsomes, SNA did not inhibit prostaglandin (B15479496) E2 formation, unlike capsaicin. nih.gov Both compounds, however, were found to inhibit thromboxane (B8750289) B2 formation and its synthetase activity. nih.gov
Table 1: Comparison of Capsaicin, Nonivamide, and this compound
| Feature | Capsaicin | Nonivamide (NVA) | This compound (SNA) |
|---|---|---|---|
| Origin | Natural | Synthetic | Synthetic |
| Pungency | High | High | Non-pungent capes.gov.br |
| Solubility | Poor in water | Poor in water | Higher in buffer solutions than NVA and Capsaicin researchgate.net |
| Biological Target | TRPV1 Receptor acs.org | TRPV1 Receptor chemsrc.com | Vanilloid Receptors nih.gov |
Historical Perspectives on Synthetic Vanilloid Analogs
The exploration of synthetic vanilloid analogs is rooted in the long-standing therapeutic use of capsaicin, which was first isolated over a century ago and its structure determined in 1919. wikipedia.org The analgesic properties of capsaicin have been recognized since the mid-19th century. wikipedia.org However, its intense pungency limited its broader clinical application. rsc.org
This limitation spurred the scientific pursuit of non-pungent capsaicin analogs that could retain the beneficial therapeutic effects, such as analgesia and anti-inflammatory action, without the undesirable burning sensation. Nonivamide, also known as pelargonic acid vanillylamide (PAVA), was one of the early synthetic analogs, first synthesized in 1919. researchgate.net While structurally similar to capsaicin, nonivamide still possesses significant pungency. capes.gov.br
The development of compounds like this compound represents a significant step forward in this line of research. By chemically modifying the vanilloid structure to eliminate pungency, researchers aimed to create a more tolerable therapeutic agent. This historical context underscores the rationale behind the synthesis of SNA and its importance in the ongoing effort to develop effective and patient-friendly vanilloid-based therapies. The journey from the pungent natural product to non-pungent synthetic analogs like SNA reflects a targeted approach to drug design, seeking to isolate and optimize the desirable pharmacological activities of a lead compound while minimizing its adverse effects.
Current Research Trajectories and Academic Significance
Current academic research on this compound is largely concentrated on its potential as a therapeutic agent, with a particular focus on its anti-inflammatory, antinociceptive, and transdermal delivery properties.
One of the most significant areas of investigation is the anti-inflammatory and pain-reducing effects of SNA. Studies have shown that SNA can inhibit various induced pain and inflammatory responses in animal models. For example, it has been demonstrated to inhibit bradykinin-induced vascular pain, hyperalgesia, and edema in rats. nih.gov Furthermore, SNA was found to inhibit dye exudation induced by acetic acid in mice, further supporting its anti-inflammatory potential. nih.gov
A major thrust of current research involves the transdermal delivery of SNA. Because of its non-pungent nature, SNA is an attractive candidate for topical application. capes.gov.br Researchers have explored various methods to enhance its permeation through the skin, including the use of:
Microemulsions: These systems, consisting of an oil phase, surfactant, cosurfactant, and aqueous phase, have been shown to significantly enhance the transdermal delivery of SNA. nih.gov
Iontophoresis: The application of a small electric current has been demonstrated to increase the transdermal flux of SNA. nih.gov
Combined Physical Enhancement Methods: Studies have examined the synergistic effects of combining iontophoresis with other physical methods like electroporation, sonophoresis, and laser ablation of the stratum corneum to further improve skin permeation. nih.gov
Volatile Vehicles and Polymers: The use of volatile vehicles containing antinucleant polymers like methyl cellulose (B213188) has been investigated to create a supersaturated state of SNA on the skin, thereby increasing its permeation. capes.gov.br
The academic significance of SNA lies in its potential to uncouple the therapeutic benefits of vanilloids from their pungent side effects. This allows for a clearer investigation of the mechanisms underlying the anti-inflammatory and analgesic actions of this class of compounds. The ongoing research into novel delivery systems for SNA also contributes to the broader field of transdermal drug delivery, offering insights into enhancing the skin permeation of other therapeutic molecules.
Table 2: Selected Research Findings on this compound
| Research Area | Key Finding | Reference |
|---|---|---|
| Anti-inflammatory Activity | Inhibited hind paw edema induced by compound 48/80 and carrageenin in rats. | nih.gov |
| Antinociceptive Activity | Inhibited bradykinin-induced vascular pain in conscious rats. | nih.gov |
| Platelet Aggregation | Inhibited collagen and arachidonic acid-induced rabbit platelet aggregation. | nih.gov |
| Transdermal Delivery (Microemulsions) | Microemulsions increased SNA transdermal delivery by 3.7-7.1-fold compared to a control group. | nih.gov |
| Transdermal Delivery (Iontophoresis) | Iontophoresis was found to be the most potent among the tested physical enhancement methods for SNA permeation. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
146690-24-6 |
|---|---|
Molecular Formula |
C19H28NNaO5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
sodium;2-[2-methoxy-4-[(nonanoylamino)methyl]phenoxy]acetate |
InChI |
InChI=1S/C19H29NO5.Na/c1-3-4-5-6-7-8-9-18(21)20-13-15-10-11-16(17(12-15)24-2)25-14-19(22)23;/h10-12H,3-9,13-14H2,1-2H3,(H,20,21)(H,22,23);/q;+1/p-1 |
InChI Key |
FZYSSIAUFWVRIH-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCC(=O)[O-])OC.[Na+] |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCC(=O)[O-])OC.[Na+] |
Other CAS No. |
146690-24-6 |
Synonyms |
sodium N-nonanoyl vanillylamide-4'-O-acetate sodium nonivamide acetate |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
Methodologies for Nonivamide (B1679840) Synthesis
Nonivamide, also known as pelargonic acid vanillylamide (PAVA), is an amide of nonanoic acid and vanillylamine (B75263). chemchart.com Its synthesis is the foundational step for producing its derivatives.
The most established method for synthesizing nonivamide is through the acylation of vanillylamine, typically via the Schotten-Baumann reaction. chemchart.comguidechem.com This process generally involves the condensation of vanillylamine with an activated form of nonanoic acid, such as nonanoyl chloride. guidechem.com The nonanoyl chloride is itself prepared by reacting nonanoic acid with a chlorinating agent like thionyl chloride, a reaction that can produce hazardous by-products such as hydrogen chloride and sulfur dioxide. guidechem.comguidechem.com
To overcome the drawbacks of traditional batch synthesis, such as long reaction times and waste generation, contemporary flow synthesis methods have been developed. acs.orgfigshare.com These approaches offer a safer, faster, and more atom-efficient process for producing nonivamide and other capsaicinoids. acs.orgfigshare.com A described flow synthesis involves a three-step reaction sequence:
Oxime formation from a benzaldehyde. acs.org
Reduction of the oxime to a benzylamine (B48309). acs.org
N-acylation of the benzylamine with a carboxylic acid to form the final amide product. acs.org
This continuous-flow system allows for precise control over reaction parameters, enhancing safety and efficiency. acs.org
In addition to chemical flow synthesis, biosynthetic routes using metabolically engineered microorganisms represent another modern approach. researchgate.netnih.gov Researchers have successfully engineered Saccharomyces cerevisiae (baker's yeast) to produce nonivamide from precursors like vanillin (B372448) and nonanoic acid. nih.govfrontiersin.org This is achieved by introducing and over-expressing genes for specific enzymes, such as N-acyltransferases and CoA-ligases, which catalyze the final amide bond formation. researchgate.netnih.gov For instance, the co-expression of an N-acyltransferase from Capsicum annuum (CaAT) and a CoA ligase from Sphingomonas sp. (IpfF) has been shown to be effective for nonivamide production in yeast. nih.govfrontiersin.orgdntb.gov.ua
Optimizing reaction conditions is crucial for maximizing the yield and purity of nonivamide. In traditional synthesis, one method involves conducting the condensation of vanillylamine hydrochloride and nonanoyl chloride under alkaline conditions at a biphasic aqueous/organic solvent interface. guidechem.com
More advanced catalytic methods have been shown to significantly improve outcomes. One reported method utilizes a sterically hindered boric acid as a catalyst and molecular sieves as a water absorbent in an organic solvent like dichloromethane. guidechem.com This approach, reacting vanillylamine with nonanoic acid directly, avoids the need to first synthesize nonanoyl chloride, thereby bypassing the generation of harmful gases. guidechem.comguidechem.com The optimized conditions for this method are detailed in the table below.
| Parameter | Value | Reference |
| Reactants | Vanillylamine, Nonanoic Acid | guidechem.com |
| Catalyst | 2-((N,N-diisopropyl)methyl)phenylboric acid | guidechem.com |
| Solvent | Dichloromethane | guidechem.com |
| Dehydrating Agent | Activated Molecular Sieves | guidechem.com |
| Temperature | 40°C (Reflux) | guidechem.com |
| Yield | 95.8% | guidechem.com |
| Purity (HPLC) | 99.3% | guidechem.com |
In biosynthetic routes, optimization involves selecting the most efficient enzymes and controlling fermentation conditions. Studies have shown that the Tyramine N-hydroxycinnamoyl transferase from Capsicum annuum (CaAT) is highly efficient for nonivamide formation in yeast. nih.gov In a controlled bioreactor setup, a yeast strain engineered with optimal enzymes produced nonivamide at a final concentration of 10.6 mg/L, achieving a molar yield of 5.7% from nonanoic acid. nih.gov
Synthesis of Sodium Nonivamide Acetate (B1210297)
Sodium nonivamide acetate is a derivative specifically designed by modifying the phenolic hydroxyl group of the parent nonivamide molecule.
The synthesis of this compound is achieved through the alkylation of the phenolic hydroxyl group of nonivamide. sci-hub.secnu.edu.tw This chemical transformation specifically targets the -OH group on the vanillyl ring. The reaction involves treating nonivamide with bromoacetic acid in the presence of a base, such as sodium hydroxide (B78521). cnu.edu.tw The base deprotonates the phenolic hydroxyl, forming a phenoxide ion which then acts as a nucleophile, attacking the bromoacetic acid to form an ether linkage and subsequently the sodium salt. cnu.edu.tw This creates an ether-linked acetate group at the 4-position of the aromatic ring. cnu.edu.tw
Exploration of Nonivamide Derivatives and Conjugates
To investigate structure-activity relationships and explore new applications, various other derivatives and conjugates of nonivamide have been synthesized. nih.govresearchgate.netnih.govfrontiersin.orgnih.gov These modifications often target the vanilloid ring or involve creating conjugates for metabolic studies. nih.govnih.gov
One area of exploration is the synthesis of nonivamide derivatives containing a sulfonic acid ester moiety. nih.govfrontiersin.org These compounds are created by reacting the phenolic hydroxyl group of nonivamide with various sulfonyl chlorides. nih.govfrontiersin.org This work aims to generate novel compounds with potentially enhanced biological activities. nih.govfrontiersin.org
| Derivative Name | Yield | Melting Point (°C) | Reference |
| 2-Methoxy-4-(nonanamidomethyl)phenyl 2,4,6-trimethylbenzenesulfonate | 85.0% | 62.5–64.0 | nih.govfrontiersin.org |
| 2-Methoxy-4-(nonanamidomethyl)phenyl benzenesulfonate | 82.0% | 71.2–72.7 | nih.govfrontiersin.org |
| 2-Methoxy-4-(nonanamidomethyl)phenyl 4-(tert-butyl)benzenesulfonate | 83.0% | 81.2–83.0 | nih.govfrontiersin.org |
| 2-Methoxy-4-(nonanamidomethyl)phenyl 4-(trifluoromethyl)benzenesulfonate | 83.0% | 87.9–89.1 | nih.gov |
| 2-Methoxy-4-(nonanamidomethyl)phenyl thiophene-2-sulfonate | 86.0% | 83.0–85.2 | frontiersin.org |
Other research has focused on creating glutathione (B108866) (GSH) and β-mercaptoethanol (BME) conjugates to study the metabolic pathways of capsaicinoids. nih.gov Additionally, novel membrane-active derivatives have been designed and synthesized by mimicking cationic antibacterial peptides to develop new antimicrobials. researchgate.net
Sodium Nonivamide Propionate (B1217596) Synthesis and Characterization
Sodium nonivamide propionate is a synthetic derivative of capsaicin (B1668287). Research has been conducted on its properties, particularly in the context of its permeation across membranes. Studies have investigated the electrically-assisted skin permeation of sodium nonivamide propionate, alongside the related compound this compound, through rate-controlling polyethylene (B3416737) membranes. tandfonline.comtandfonline.comjst.go.jp This area of study is crucial for understanding its potential in transdermal applications. The synthesis and characterization of this compound are foundational to such investigations, providing the necessary pure substance for permeation experiments.
Nonivamide-S-Allyl Cysteine Ester Derivatization and Characterization
A notable derivatization of nonivamide involves its esterification with S-allyl cysteine (SAC), a compound found in aged garlic extract known for its biological activities. nih.gov This strategy aims to create a hybrid molecule that combines the characteristics of both parent compounds to potentially enhance its biological effects. acs.org
The synthesis of nonivamide-S-allyl cysteine ester (NOV-SAC) has been successfully achieved. nih.gov This process involves creating an ester bond between the hydroxyl group of nonivamide and the carboxyl group of S-allyl cysteine. acs.org The resulting compound, NOV-SAC, was synthesized for the first time to explore its potential anticancer properties. nih.gov
Characterization of NOV-SAC involved both computational (in silico) and laboratory (in vitro) methods. In silico analysis indicated the drug-likeness of the NOV-SAC ester. nih.gov Molecular docking and dynamics simulations were used to study its interaction with key therapeutic target proteins related to cancer. These simulations showed that NOV-SAC interacted stably with these proteins, demonstrating favorable binding energy. nih.gov
Following the computational analysis, in vitro studies were conducted on the breast cancer cell line (MCF-7). The results mirrored the in silico predictions, showing that NOV-SAC possesses antiproliferative activity. nih.gov The study found that treatment with NOV-SAC led to an increase in reactive oxygen species (ROS), a decrease in antioxidant levels, cell cycle arrest at the G1/S phase, disruption of the mitochondrial membrane potential, and DNA fragmentation. nih.gov Furthermore, NOV-SAC treatment increased the expression of the p53 tumor suppressor protein. nih.gov
Table 1: In Vitro Biological Activity of Nonivamide-S-Allyl Cysteine Ester (NOV-SAC)
| Parameter | Observation in MCF-7 Cells | Reference |
|---|---|---|
| Proliferation | Antiproliferative activity demonstrated | nih.gov |
| Reactive Oxygen Species (ROS) | Increased generation | nih.gov |
| Antioxidant Level | Decreased | nih.gov |
| Cell Cycle | Arrested at G1/S phase | nih.gov |
| Mitochondrial Membrane Potential | Disrupted | nih.gov |
| DNA | Fragmentation initiated | nih.gov |
Nonivamide-Based Ionic Liquids for Enhanced Properties
To address challenges such as the poor water solubility of nonivamide, researchers have developed nonivamide-based ionic liquids (ILs). nih.gov Ionic liquids are salts in a liquid state that are known for their design flexibility and potential to improve the physicochemical properties of active pharmaceutical ingredients (APIs). nih.govdntb.gov.ua This approach can enhance solubility and bioavailability without altering the drug molecule's fundamental structure. dntb.gov.uanih.gov
The synthesis of these ILs involves reacting nonivamide (also known as pelargonic acid vanillylamide or PAVA) with selected ions. nih.govfrontiersin.org In one study, nonivamide was used as the active drug component and combined with choline (B1196258) (Ch) and citric acid (CA) to prepare two different PAVA-based ionic liquids: [Ch][PAVA] and [PAVA]₃[CA]. nih.govnih.govfrontiersin.org The synthesis of [Ch][PAVA] was achieved by mixing equivalent molar amounts of nonivamide and choline hydroxide in an ethanol (B145695) solvent. frontiersin.org
The resulting ionic liquids were characterized to determine their physical properties. nih.govfrontiersin.org Analytical techniques included Fourier-transform infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy to confirm the structure of the synthesized compounds. nih.govnih.gov Comparison of the 1H NMR spectra of nonivamide and [Ch][PAVA] showed the disappearance of peaks corresponding to the phenolic hydroxyl (–OH) and amide (–NH–) groups in the ionic liquid, indicating the formation of the cation-anion pair. frontiersin.org
Key properties such as thermal stability and hydrophilicity were also investigated. nih.govnih.gov The study found that the [Ch][PAVA] ionic liquid exhibited higher decomposition temperatures and improved hydrophilicity compared to the parent nonivamide. nih.govnih.gov These enhanced properties suggest that nonivamide-based ionic liquids could be promising for various applications, including as potential novel riot control agents due to their improved solubility characteristics. nih.govfrontiersin.org
Table 2: Properties of Synthesized Nonivamide-Based Ionic Liquids
| Ionic Liquid | Cation/Anion Source | Characterization Methods | Key Findings | Reference |
|---|---|---|---|---|
| [Ch][PAVA] | Choline (Ch) | FT-IR, 1H NMR, Thermal Analysis | Higher decomposition temperature, Better hydrophilicity | nih.govnih.gov |
Non Clinical Pharmacological Investigations and Biomedical Applications
Anti-Inflammatory Research in Cell and Animal Models
Research has explored the anti-inflammatory potential of nonivamide (B1679840), a close structural analog of sodium nonivamide acetate (B1210297), in various experimental models. These studies highlight its ability to modulate key inflammatory pathways.
In vitro experiments using human peripheral blood mononuclear cells (PBMCs) and the U-937 macrophage cell line have demonstrated the anti-inflammatory properties of nonivamide. nih.govresearchgate.net Macrophages are specialized immune cells that differentiate from circulating monocytes and play a critical role in both initiating and resolving inflammation. sigmaaldrich.com In these studies, inflammation was typically induced using lipopolysaccharide (LPS), a component of bacterial cell walls.
Treatment with nonivamide was shown to significantly reduce the secretion of key pro-inflammatory cytokines, namely Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in both LPS-stimulated PBMCs and U-937 macrophages. nih.govresearchgate.net The mechanism for this reduction appears to involve the mitogen-activated protein kinase (MAPK) pathway, while being independent of the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net
Table 1: Summary of In Vitro Anti-Inflammatory Effects of Nonivamide
| Cell Type | Inflammatory Stimulus | Key Findings | Implicated Pathway |
|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Attenuated release of IL-6 and TNF-α. nih.govresearchgate.net | MAPK Pathway nih.govresearchgate.net |
| U-937 Macrophages | Lipopolysaccharide (LPS) | Attenuated release of IL-6 and TNF-α. nih.govresearchgate.net | MAPK Pathway nih.govresearchgate.net |
The anti-inflammatory actions of nonivamide are linked to its function as an agonist for Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1. nih.govresearchgate.net TRPA1 is a non-selective cation channel that acts as a sensor for various external stimuli, including inflammatory agents. nih.gov
Studies have shown that the anti-inflammatory capacity of nonivamide in U-937 macrophages is abolished when the cells are co-treated with an antagonist for either TRPA1 or TRPV1. nih.govresearchgate.net This indicates that the activation of these channels is a crucial step in the compound's mechanism for reducing inflammation. nih.govresearchgate.net The activation of the TRPA1 channel can exert an anti-inflammatory effect by regulating the release of inflammatory factors from macrophages. nih.gov This suggests that the engagement of the TRPA1 receptor by nonivamide initiates a signaling cascade that interferes with the LPS-induced production of inflammatory cytokines. nih.govresearchgate.net
Investigational Anticancer Activities
The potential of nonivamide derivatives as anticancer agents has been explored through in vitro and in silico studies. This research has focused on understanding their effects on cancer cell growth and the molecular pathways they influence.
A synthesized ester of nonivamide, nonivamide-s-allyl cysteine (NOV-SAC), has been investigated for its antiproliferative activity against the human breast adenocarcinoma cell line, MCF-7. researchgate.net The MCF-7 cell line is a commonly used model for studying estrogen receptor-positive breast cancer. mdpi.comrasayanjournal.co.in In these studies, NOV-SAC demonstrated the ability to inhibit the growth and reduce the viability of MCF-7 cells. researchgate.net This effect was observed to be dependent on both the concentration of the compound and the duration of incubation. researchgate.net
The antiproliferative effects of nonivamide-s-allyl cysteine (NOV-SAC) in MCF-7 cells are attributed to its ability to induce apoptosis, or programmed cell death. researchgate.net The mechanism involves several key cellular events. Treatment with NOV-SAC was found to increase the generation of Reactive Oxygen Species (ROS), which are chemically reactive molecules that can cause cellular damage at high levels. researchgate.net This increase in oxidative stress contributes to the initiation of apoptosis. researchgate.netimrpress.com
Furthermore, NOV-SAC treatment led to the disruption of the mitochondrial membrane potential and initiated DNA fragmentation, both of which are hallmarks of apoptosis. researchgate.net A critical component of this pathway is the tumor suppressor protein p53. nih.govnih.gov The expression of p53 was increased following NOV-SAC treatment. researchgate.net The activation of p53 can trigger apoptosis in response to cellular stress, such as DNA damage or high ROS levels. embopress.orgplos.org This increased p53 expression was also associated with a decreased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, further promoting cell death. researchgate.net
Table 2: Apoptotic Mechanisms of Nonivamide-s-allyl Cysteine (NOV-SAC) in MCF-7 Cells
| Apoptotic Event | Observation | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) | Increased generation | researchgate.net |
| DNA Integrity | DNA fragmentation initiated | researchgate.net |
| Protein Expression | Increased expression of p53 | researchgate.net |
| Mitochondrial Function | Disrupted mitochondrial membrane potential | researchgate.net |
| Apoptotic Protein Ratio | Decreased Bcl-2/Bax ratio | researchgate.net |
To identify potential molecular targets for its anticancer effects, nonivamide-s-allyl cysteine (NOV-SAC) was analyzed using in silico methods, including molecular docking and dynamics simulations. researchgate.net These computational techniques predict how a compound might bind to and interact with specific proteins.
The analysis revealed that NOV-SAC could stably interact with several key therapeutic target proteins involved in cancer progression. researchgate.net These included the human Estrogen Receptor Alpha (ESR1), the tumor protein p53 negative regulator Mouse Double Minute 2 (MDM2), the anti-apoptotic protein B-cell lymphoma 2 (BCL2), and Cyclin-Dependent Kinase 2 (CDK2). researchgate.net The favorable binding energy calculated through these simulations supports the hypothesis that NOV-SAC exerts its biological effects by modulating the activity of these specific proteins. researchgate.net
Neuroprotective Potential in In Vitro Models
In vitro studies using cell cultures are fundamental to assessing the potential therapeutic effects of a compound at the cellular level. Research on nonivamide, the active component of sodium nonivamide acetate, has shown promising neuroprotective properties in various laboratory models.
Neuroexcitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation from neurotransmitters like glutamate, and oxidative stress are key pathological mechanisms in many neurodegenerative diseases. nih.govmdpi.com Studies have demonstrated that nonivamide may counteract these damaging processes. In experiments using SH-SY5Y human neuroblastoma cells, nonivamide was shown to protect the cells from damage induced by agents that cause excitotoxicity and oxidative stress, such as potassium chloride (KCl), amyloid-beta (Aβ) peptide, sodium nitroprusside (SNP), and hydrogen peroxide (H₂O₂). nih.gov This suggests that nonivamide possesses the potential to mitigate neuronal damage by interfering with these specific pathways. nih.govnih.gov
The human neuroblastoma SH-SY5Y cell line is a widely used and valuable in vitro model in neurobiology research, particularly for studying neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govnih.govscience.gov These cells, which can be differentiated to exhibit mature neuron-like characteristics, provide a platform to investigate cellular responses to neurotoxins and potential neuroprotective agents. nih.gov
Research has confirmed that nonivamide can effectively enter SH-SY5Y cells, a prerequisite for intracellular activity. researchgate.net Studies using this cell line have shown that nonivamide can protect the cells from various insults related to Alzheimer's disease pathology. nih.gov Furthermore, other investigations have revealed that nonivamide stimulates the calcium-dependent release of the neurotransmitters dopamine (B1211576) and serotonin (B10506) from SH-SY5Y cells, an effect that occurs independently of the TRPV1 receptor pathway. researchgate.net
Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifactorial etiology, making multi-target-directed ligands a promising therapeutic strategy. nih.govmdpi.comnih.gov Computational screening and molecular docking studies have identified nonivamide as a compound with potential multi-target anti-AD activity. nih.govnih.gov
These in silico studies predicted that nonivamide could interact with at least five key proteins implicated in the pathology of Alzheimer's disease. nih.gov The targets identified span different pathological pathways, including cholinergic system dysfunction, inflammation, and amyloid-beta processing. nih.gov
Table 2: Predicted Alzheimer's Disease-Related Protein Targets for Nonivamide
| Target Protein Abbreviation | Full Name | Function in AD Pathogenesis |
| ACHE | Acetylcholinesterase | Breaks down the neurotransmitter acetylcholine; a key target for symptomatic treatment. |
| ESR1 | Estrogen Receptor 1 | Involved in neuroprotection and cognitive function. |
| ALOX12 | Arachidonate 12-Lipoxygenase | Plays a role in oxidative stress and neuroinflammation. |
| MAOB | Monoamine Oxidase B | Contributes to oxidative stress in the brain by breaking down neurotransmitters. |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | An enzyme involved in inflammatory pathways in the brain. |
| Data sourced from a 2021 molecular docking study. nih.gov |
Effects on Animal Physiological Systems
Studies in rodent models have investigated the cardiovascular effects of nonivamide. Intravenous administration of nonivamide in rats was found to elicit a distinct triphasic blood pressure response, characterized by an initial fall in blood pressure (hypotension), a brief rise, followed by a more prolonged hypotensive phase. nih.gov This hypotensive effect suggests a vasodilatory action, meaning it causes the widening of blood vessels. nih.gov
In addition to changes in blood pressure, these injections also induced bradycardia, which is a slowing of the heart rate. nih.gov Further experiments involving the injection of nonivamide into the nucleus tractus solitarii (NTS), a key brain region for cardiovascular control, also resulted in hypotension and bradycardia. nih.gov Moreover, transdermal application of capsaicin (B1668287) analogues like this compound has been associated with increased skin temperature, which is indicative of localized vasodilation. researchgate.net
Table 3: Summary of Cardiovascular Effects of Nonivamide in Rodent Models
| Physiological Parameter | Observed Effect | Notes |
| Blood Pressure | Triphasic response, with significant hypotension (vasodilation) | Observed with intravenous administration. nih.gov |
| Heart Rate | Bradycardia (slowed heart rate) | Observed with intravenous and central (NTS) administration. nih.gov |
| Local Blood Flow | Vasodilation | Inferred from increased skin temperature after topical application. researchgate.net |
Thermoregulation and Salivation in Animal Models
Studies on capsaicin analogs have explored their effects on physiological responses such as body temperature and salivation. Research indicates that the transdermal application of ointment bases containing this compound resulted in increased skin temperatures. researchgate.net
The impact of this compound on salivation is less directly documented, but research on its parent compound, nonivamide, offers relevant insights. Mouth rinsing with nonivamide, a TRPV1 agonist, was found to increase the flow of whole mouth saliva. researchgate.netnih.gov This effect is thought to be mediated by the activation of transient receptor potential (TRP) channels. researchgate.netnih.gov Another study noted that while the TRPV1 agonist nonivamide increased spinnbarkeit (a measure of saliva viscoelasticity), this was hypothesized to be due to modifications in the protein content of the stimulated saliva. nih.gov
Bronchospastic Effects in Guinea Pig Models
Direct experimental studies specifically investigating the bronchospastic or bronchoconstrictive effects of this compound in guinea pig models are not extensively available in the current body of scientific literature. However, literature concerning related compounds provides some context. For instance, tear gases containing capsaicinoids are known to cause an inflammatory response in the lungs, which can include bronchitis aggravation. researchgate.net Conversely, it has been suggested that nonivamide, when used in stream or cone sprays, is not expected to cause deep pulmonary effects such as bronchoconstriction. researchgate.net
One study on bronchoconstriction induced by sodium metabisulfite (B1197395) in guinea pigs found that pretreatment with capsaicin (to deplete neuropeptides from sensory nerves) did not alter the bronchoconstrictive response, suggesting the mechanism for that specific irritant is not mediated by tachykinin release from airway sensory nerves. nih.gov This highlights the complexity of airway responses to different chemical stimuli, though it does not directly describe the action of this compound.
Interactions with Hepatic Metabolizing Enzymes in Rodents
The specific interactions of the intact this compound molecule with hepatic metabolizing enzymes in rodents have not been extensively detailed in available research. However, studies on its constituent components and related compounds provide some insight into its potential metabolic pathways and effects.
Nonivamide, a structural analog, has been shown to have effects related to liver health. In a rat model of Nonalcoholic Fatty Liver Disease (NAFLD), nonivamide was found to improve the condition. biosino.orgresearchgate.net Specifically, it was shown to regulate lipid deposition, improve insulin (B600854) resistance, and decrease oxidative stress and apoptotic cell death in the liver of rats fed a high-fat diet. researchgate.net Furthermore, in vitro studies using Caco-2 cells (a human intestinal cell line) demonstrated that nonivamide, along with capsaicin, increases the activity of acetyl-coenzyme A synthetase, an enzyme involved in the conversion of acetate to acetyl-coenzyme A for fatty acid synthesis. rsc.org Sodium acetate itself has been noted to alleviate hepatic steatosis through the inhibition of histone deacetylase. biosino.org While these findings suggest that the components of this compound can influence hepatic processes, further research is required to understand the metabolism and hepatic enzyme interactions of the compound as a whole.
Non-clinical Pharmacokinetic and Pharmacodynamic Studies
The study of how a substance is absorbed, distributed, metabolized, and excreted is crucial for its development as a therapeutic agent. This section focuses on the non-clinical pharmacokinetic and pharmacodynamic profile of this compound in animal models.
In Vivo Percutaneous Absorption in Animal Models (e.g., rabbits, rats)
The percutaneous absorption of this compound has been evaluated in various animal models, often in comparison to capsaicin and its other synthetic analog, nonivamide. researchgate.net In vitro penetration experiments using excised rat skin have been performed to develop and evaluate transdermal delivery systems for these compounds. researchgate.net
Studies have shown that this compound can pass through the skin via both intercellular and transappendageal routes. researchgate.net The permeability of this compound has been assessed using different skin types, including rat, pig, and rabbit skin, to understand the relative permeability compared to capsaicin and its derivatives. researchgate.netfda.govsemanticscholar.orgchula.ac.thnih.gov Research utilizing newborn porcine skin, which has similar permeability characteristics to human skin, has been employed as a suitable model for in vitro permeation studies. chula.ac.th The absorption rates are significantly influenced by the formulation, as detailed in the subsequent section.
Table 1: Overview of Animal Models in Percutaneous Absorption Studies of this compound
| Animal Model | Skin Type Used | Study Focus | Reference(s) |
|---|---|---|---|
| Rat | Excised Skin | In vitro permeation from ointment and volatile bases | researchgate.netcapes.gov.br |
| Rabbit | Abdominal Skin | In vivo pharmacokinetic analysis after transdermal application | researchgate.netsemanticscholar.org |
Systemic Drug Plasma Analysis in Animal Models
Pharmacokinetic analysis of this compound has been conducted in rabbits following both intravenous (i.v.) and transdermal administration. researchgate.net These studies are crucial for understanding the systemic exposure and disposition of the compound after it crosses the skin barrier.
Following i.v. administration, the plasma concentration profile of this compound was best described by a two-compartment open model. researchgate.net After percutaneous application, high plasma concentrations of the compound were observed in the early period, suggesting rapid absorption through the skin. researchgate.net This information is vital for the development of effective and safe transdermal drug delivery systems for this compound. researchgate.netsemanticscholar.org
Table 2: Pharmacokinetic Model for Capsaicin Analogs in Rabbits
| Compound | Pharmacokinetic Model (after i.v. administration) | Key Observation (after transdermal application) | Reference(s) |
|---|---|---|---|
| Capsaicin | One-compartment open model | Plasma profiles differ significantly from SNA | researchgate.net |
| Nonivamide (NVA) | One-compartment open model | Plasma profiles differ significantly from SNA | researchgate.net |
| This compound (SNA) | Two-compartment open model | High plasma concentrations achieved in the early period | researchgate.net |
Influence of Formulation Bases on Absorption
The formulation vehicle plays a critical role in the transdermal delivery of this compound. The choice of base can significantly enhance or hinder its permeation through the skin.
Studies have demonstrated that oil-in-water (o/w) cream formulations facilitate the skin permeation of this compound, whereas simple ointments result in no observable permeation. ijpsonline.comijpsonline.com Similarly, polyethylene (B3416737) glycol (PEG) ointments were found to be ineffective carriers, with no permeation of this compound through rat skin. ijpsonline.comijpsonline.comppm.edu.plresearchgate.net This is attributed to the poor penetration of PEGs into the skin and their potential to dehydrate the stratum corneum. ijpsonline.com
Microemulsions have also been investigated as potential vehicles. One study found that increasing the surfactant concentration in a microemulsion from 35% to 70% led to a decrease in the flux of this compound. mdpi.com Volatile vehicles containing antinucleant polymers like methyl cellulose (B213188) (MC) and hydroxypropyl cellulose (HPC) have been shown to be efficient at increasing the permeation of this compound across rat skin by maintaining a supersaturated state of the drug as the vehicle evaporates. capes.gov.br
Table 3: Effect of Formulation Base on Percutaneous Permeation of this compound
| Formulation Base Type | Permeation Outcome | Probable Mechanism | Reference(s) |
|---|---|---|---|
| Simple Ointment (hydrophobic) | No permeation observed | High affinity of the drug to the lipophilic base, limiting release. | ijpsonline.comijpsonline.com |
| Polyethylene Glycol (PEG) Ointment (hydrophilic) | Did not permeate rat skin | Poor penetration of PEG into skin; potential for stratum corneum dehydration. | ijpsonline.comijpsonline.comppm.edu.plresearchgate.net |
| Oil-in-Water (o/w) Cream (emulsion) | Permeation provided | The aqueous external phase hydrates the stratum corneum, enhancing penetration. | ijpsonline.comijpsonline.com |
| Microemulsion | Permeation is dependent on surfactant concentration | Surfactant monomers can disrupt the stratum corneum, but high concentrations may reduce drug thermodynamic activity. | mdpi.com |
Advanced Drug Delivery Systems Research for Sodium Nonivamide Acetate
Transdermal Drug Delivery Enhancement Methodologies
Iontophoresis utilizes a small, continuous electrical current to facilitate the penetration of ionized drugs across the skin. rjpdft.comgoogle.com Studies have demonstrated that iontophoresis significantly increases the transdermal flux of SNA compared to passive diffusion. electronicsandbooks.comnih.govjst.go.jp The primary pathways for iontophoretic delivery of SNA are believed to be through hair follicles and other skin appendages, known as shunt routes. electronicsandbooks.com
The effectiveness of iontophoresis is influenced by several electrical parameters.
Current Density: The permeation of SNA across the skin increases significantly with the application of current. electronicsandbooks.com Research has shown a linear relationship between current density and the resulting flux of the drug. permegear.com An upper limit of 0.5 mA/cm² is generally considered tolerable for iontophoresis. permegear.com
Application Modes: The mode of current application can affect the efficiency of drug delivery. Continuous direct current may lead to skin polarization, which can reduce the effectiveness of iontophoresis. permegear.com In contrast, pulsed direct current has been shown to produce a higher flux of some drugs compared to continuous current. ijpsr.com For SNA, forward polarity pulsing during electroporation, a related technique, resulted in a measurable drug flux, whereas alternating polarity pulsing did not yield any detectable cumulative amount of SNA over a six-hour period. electronicsandbooks.com
Table 1: Effect of Electrical Factors on Sodium Nonivamide (B1679840) Acetate (B1210297) (SNA) Transdermal Delivery
| Electrical Factor | Observation | Impact on SNA Delivery | Reference |
| Current Density | Permeation of SNA increases with applied current density. | Enhanced transdermal flux. | electronicsandbooks.com |
| Application Mode | Forward polarity pulsing resulted in a flux of 1.14 mg/cm²/h. | Alternating polarity pulsing showed no detectable SNA permeation. | electronicsandbooks.com |
The physicochemical properties of the drug formulation, particularly the pH of the donor buffer, play a crucial role in iontophoretic delivery.
Donor Buffer pH: The pH of the donor solution influences both the charge of the drug molecule and the properties of the skin. permegear.comjapsonline.com At physiological pH, the skin is negatively charged. permegear.comiosrjournals.org A study on SNA utilized a donor buffer with a pH of 4.2. electronicsandbooks.com This specific pH was chosen to neutralize the negative charges on the skin, thereby preventing interference with the iontophoretic process. electronicsandbooks.com For weakly basic drugs, a pH higher than their pKa will result in lower ionization, making them more reliant on electro-osmosis for transport across the skin. japsonline.com
Sonophoresis, which uses low-frequency ultrasound to increase skin permeability, has also been investigated for SNA delivery. wiley.comcore.ac.uk Research indicates that pre-treating the skin with sonophoresis alone does not enhance the permeation of SNA. electronicsandbooks.comnih.gov The mechanism of sonophoresis is primarily attributed to cavitation, the formation and collapse of microscopic gas bubbles, which disrupts the stratum corneum. wiley.comdovepress.com
Combining different physical enhancement techniques can lead to synergistic effects, resulting in greater drug delivery than when each method is used individually.
Sonophoresis and Iontophoresis: A significant synergistic effect on SNA permeation is observed when sonophoresis is combined with iontophoresis. electronicsandbooks.comnih.govresearchgate.net The combination of these two methods increases the transdermal transport of SNA more effectively than either technique by itself. electronicsandbooks.comrjpdft.comnih.govjapsonline.comresearchgate.net This synergy may be attributed to the enhancement of drug transport through shunt routes and a reduction in the threshold voltage required for delivery in the presence of an electric field. electronicsandbooks.comnih.gov Pre-treatment with ultrasound may expand the shunt routes, which are the primary pathways for SNA during iontophoresis. electronicsandbooks.com
Electroporation and Iontophoresis: As mentioned previously, combining electroporation with iontophoresis does not lead to a synergistic increase in the total amount of SNA delivered. electronicsandbooks.comnih.gov However, the combination does accelerate the onset of drug delivery. electronicsandbooks.comnih.gov
Table 2: Synergistic Effects of Combined Physical Enhancement Methods on Sodium Nonivamide Acetate (SNA) Permeation
| Combined Methods | Outcome | Observed Effect | Reference |
| Sonophoresis + Iontophoresis | Synergistic | Increased transdermal SNA transport more than each method alone. | electronicsandbooks.comnih.gov |
| Electroporation + Iontophoresis | Not Synergistic (for total flux) | Did not increase transport over iontophoresis alone, but shortened the onset of delivery. | electronicsandbooks.comnih.gov |
Iontophoresis
Formulation Science and Permeation Optimization
The effective transdermal delivery of this compound (SNA) is contingent on overcoming the barrier properties of the stratum corneum, the outermost layer of the skin. Research in this area has explored various formulation strategies to enhance the permeation of SNA.
Microemulsion Vehicles for Enhanced Transdermal Permeation
Microemulsions have been investigated as effective vehicles for the topical administration of this compound. nih.gov These systems, consisting of an oil phase, a surfactant, a cosurfactant, and an aqueous phase, can enhance drug solubility and skin permeation. chula.ac.ththaiscience.info
One study focused on microemulsions composed of isopropyl myristate (IPM) as the oil phase, a combination of Tween 80 and Span 20 as surfactants, and ethanol (B145695) as a cosurfactant. nih.gov The mean droplet size of the SNA microemulsions ranged from 64 to 208 nm. nih.gov These formulations demonstrated a significant enhancement in the transdermal delivery of SNA, showing a 3.7 to 7.1-fold increase in permeation compared to a control group. nih.gov The microemulsion containing ethanol as a cosurfactant exhibited the highest enhancement effect. nih.gov
Table 1: Effect of Microemulsion Composition on this compound Permeation An interactive data table is available below:
Role of Rate-Controlling Polyethylene (B3416737) Membranes
To achieve controlled transdermal drug delivery, researchers have explored the use of rate-controlling membranes in conjunction with electrically-assisted delivery methods like iontophoresis and electroporation. nih.gov Ultra-high molecular weight polyethylene membranes, such as Solupor®, have been investigated for their potential to act as a rate-limiting barrier for the release and skin permeation of this compound. nih.govjst.go.jp
Studies have shown that iontophoresis can increase the transdermal permeation of SNA compared to passive diffusion. nih.gov When Solupor® membranes were used, most were found to be rate-limiting for the iontophoretic permeation of SNA. nih.govjst.go.jp The rate-controlling effect of these membranes is influenced by factors such as their tortuosity (Gurley number), pore size, and current density-induced attachments on the membrane surface. nih.gov The trends in controlling SNA permeation were similar for both iontophoresis and electroporation. nih.gov These polyethylene membranes can be fabricated from various materials, including ethylene (B1197577) vinyl acetate copolymers, and their properties can be tailored by processes like annealing. google.com
Influence of Surfactants on Skin Permeation (e.g., Sodium Lauryl Sulfate)
Surfactants are known to enhance the permeation of drugs through the skin and are a common component in transdermal formulation research. nih.govnih.gov They can interact with the skin in several ways, including binding to and denaturing surface proteins, and disorganizing the intercellular lipids of the stratum corneum. nih.govresearchgate.net
Anionic surfactants, such as sodium lauryl sulfate (B86663) (SLS), have been shown to be effective permeation enhancers. nih.gov They can penetrate the stratum corneum and disrupt its integrity, leading to increased permeability. nih.gov The effectiveness of a surfactant is dependent on its partitioning behavior and solubility. nih.govresearchgate.net In the context of SNA delivery, combining iontophoresis with chemical enhancers like SLS has been explored. tandfonline.com While iontophoresis alone significantly enhances permeation, the addition of SLS can further increase drug delivery and lead to greater drug retention in the skin. tandfonline.com
Optimization of Analog Mixtures for Improved Flux
Research has indicated that combining different capsaicin (B1668287) analogs can lead to improved transdermal flux compared to the individual compounds. researchgate.net A study investigating the percutaneous absorption of capsaicin and its analogs, including nonivamide (NVA) and this compound (SNA), found that the flux of a mixture of NVA and SNA was higher than that of either NVA or SNA alone. researchgate.net The study suggested that a 70:30 ratio of NVA to SNA was a particularly effective combination for enhancing flux. researchgate.net This synergistic effect highlights the potential of optimizing formulations by using mixtures of related compounds to improve drug delivery.
Solubility and Partition Coefficient Investigations
The solubility and partition coefficient of a drug are fundamental physicochemical properties that significantly influence its transdermal delivery. slideshare.netmhmedical.comnih.gov The partition coefficient (log P) is a measure of a compound's lipophilicity and its ability to partition between a lipid and an aqueous phase, which is crucial for crossing the lipid-rich stratum corneum. wikipedia.orgslideshare.net
For this compound, studies have shown that its solubility in buffer solutions is higher than that of nonivamide and capsaicin. researchgate.net The n-octanol/buffer partition coefficients for both nonivamide and SNA were found to decrease as the pH increased. researchgate.net This pH-dependent partitioning behavior is a critical consideration in formulation development, as the degree of ionization of the drug can significantly impact its ability to permeate the skin. nih.gov Understanding these properties is essential for designing optimal drug delivery systems and predicting in vivo performance. slideshare.netfrontiersin.org
Table 2: Investigated Compounds An interactive data table is available below:
Analytical Chemistry Methodologies for Sodium Nonivamide Acetate
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of individual capsaicinoids from complex mixtures. researchgate.net High-Performance Liquid Chromatography (HPLC) is a dominant method in pharmaceutical and biomedical analysis due to its high efficiency and sensitivity. scholarsresearchlibrary.com Among these techniques, Ultrahigh-Performance Liquid Chromatography (UHPLC) has gained prominence for its rapid analysis times and reduced solvent consumption compared to conventional HPLC. researchgate.net
Ultrahigh-Performance Liquid Chromatography (UHPLC) for Capsaicinoid Analysis
UHPLC is a highly effective and rapid method for the simultaneous separation and quantitative determination of major capsaicinoids. nih.gov The technique has been successfully developed and validated for analyzing these compounds in various samples, including peppers and commercial products. researchgate.netnih.gov UHPLC systems can separate multiple capsaicinoids in a single run, with total analysis times being significantly short, sometimes less than three minutes. researchgate.netnih.gov
The development of UHPLC methods has addressed challenges such as the baseline separation of structurally similar capsaicinoids like nonivamide (B1679840) (the synthetic analogue of capsaicin) and capsaicin (B1668287), which has been difficult with previous liquid chromatography methods. nih.govresearchgate.net Optimized UHPLC methods can achieve a minimum resolution of 1.5 between nonivamide and capsaicin, along with other capsaicinoids, within a total run time of about 27 minutes. nih.gov
Successful separation is typically achieved using reversed-phase columns, such as C18 or phenyl-hexyl stationary phases. nih.govnih.govnih.gov A common approach involves a gradient elution using a binary mobile phase system, often consisting of acidified water and an organic solvent like acetonitrile or methanol. nih.govnih.govnih.gov Optimization of variables such as column temperature, flow rate, and injection volume is crucial for achieving excellent resolution and selectivity. nih.gov For detection, fluorescence detectors are often used, with excitation and emission wavelengths set appropriately (e.g., 280 nm excitation and 325 nm emission), to ensure high sensitivity. nih.govresearchgate.net
| Parameter | Condition | Source |
|---|---|---|
| Chromatography System | UHPLC | nih.gov |
| Column | Waters CORTECS T3 (2.1 mm i.d. x 150 mm, 1.6 µm) | nih.gov |
| Mobile Phase | Binary gradient of water and acetonitrile | nih.gov |
| Column Temperature | 45 °C | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detector | Fluorescence (Ex: 280 nm, Em: 325 nm) | nih.gov |
Method Development and Validation Parameters
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. scholarsresearchlibrary.com For UHPLC methods analyzing capsaicinoids, validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), and covers parameters like selectivity, robustness, precision, and accuracy. scholarsresearchlibrary.combezmialemscience.org
Selectivity refers to the ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. researchgate.net In the context of capsaicinoid analysis, this is demonstrated by the clear separation of individual compounds from each other. For instance, UHPLC methods have been developed that successfully separate nonivamide and capsaicin with a resolution greater than 1.5, indicating excellent selectivity. nih.govscribd.com The evaluation of chromatographic performance often reveals excellent selectivity, with factors calculated to be above 1.1. researchgate.net Derivatization with reagents like dansyl chloride (DNS-Cl) can also improve the selectivity for capsaicinoids. bezmialemscience.org
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. bezmialemscience.org For UHPLC analysis of capsaicinoids, robustness is typically evaluated by slightly altering conditions such as the flow rate of the mobile phase (e.g., ±0.1 mL/min), the composition of the organic phase (e.g., ±2%), mobile phase pH (e.g., ±0.5), and column temperature (e.g., ±5 °C). bezmialemscience.org The results of such studies have shown that developed methods are robust within acceptable limits. scholarsresearchlibrary.combezmialemscience.org
| Parameter Varied | Typical Variation | Source |
|---|---|---|
| Flow Rate | ± 0.1 mL/min | bezmialemscience.org |
| Organic Phase Composition | ± 2% | bezmialemscience.org |
| Column Temperature | ± 5 °C | bezmialemscience.org |
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). nih.gov For capsaicinoid analysis, precision is assessed at two levels: intra-day precision (repeatability) and inter-day or intermediate precision. nih.govbrieflands.com Validated methods demonstrate excellent precision, with %RSD values for capsaicinoids like nonivamide being well within acceptable limits. For example, intra-assay precision for capsaicin has been reported as 4% at 2.5 ng/mL, 3% at 10 ng/mL, and 7% at 100 ng/mL, with similar values for nonivamide. nih.gov Inter-assay precision for capsaicin was 6% at 2.5 ng/mL, 6% at 10 ng/mL, and 7% at 100 ng/mL. nih.gov Other studies report repeatability and intermediate precision with coefficients of variance less than 2%. researchgate.net
Accuracy represents the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. bezmialemscience.org The accuracy of UHPLC methods for capsaicinoids is typically high. For instance, the accuracy of an assay for capsaicin, nonivamide, and dihydrocapsaicin ranged from 90% to 107%. nih.gov Recovery studies for capsaicinoids in various matrices have shown quantitative recovery values, for example, between 88.08% and 93.64% for capsaicin and 84.15% to 94.78% for dihydrocapsaicin. bezmialemscience.org Another study reported recovery rates of 91.6% to 117.2% across different hot pepper products. doaj.org
| Parameter | Analyte | Value | Source |
|---|---|---|---|
| Intra-assay Precision (%RSD) | Capsaicin | 3% - 7% | nih.gov |
| Inter-assay Precision (%RSD) | Capsaicin | 6% - 7% | nih.gov |
| Intermediate Precision (%CV) | Capsaicinoids | < 2% | researchgate.net |
| Accuracy (Recovery) | Capsaicinoids | 90% - 107% | nih.gov |
| Accuracy (Recovery) | Capsaicin | 88.08% - 93.64% | bezmialemscience.org |
Environmental Interactions and Degradation Pathways of Sodium Nonivamide Acetate Hypothesized Areas of Research
Biodegradation Potential and Mechanisms
Direct studies on the biodegradation of Sodium Nonivamide (B1679840) Acetate (B1210297) are not available in current scientific literature. The primary hypothesized mechanism for its initial breakdown in the environment is the hydrolysis of the ester linkage to yield nonivamide and sodium acetate.
Hypothesized Biodegradation Pathways:
Initial Hydrolysis: The ester bond in Sodium Nonivamide Acetate is susceptible to hydrolysis, which would release nonivamide and sodium acetate. Sodium acetate is known to be readily and inherently biodegradable, with studies showing 100% degradation under aerobic conditions within five days and 99% degradation under anaerobic conditions in seven days. fda.gov
Nonivamide Degradation: Once formed, nonivamide would undergo further degradation. Studies on nonivamide show that biological processes play a significant role in its breakdown in aquatic environments. researchgate.net The degradation of capsaicin (B1668287), a structurally similar natural analog, is better understood and likely provides a model for nonivamide. Research has shown that capsaicin is readily biodegradable under aerobic conditions. researchgate.net Under anaerobic conditions, capsaicin has been observed to degrade completely through pathways including hydroxylation, O-demethylation, and dehydrogenation. researchgate.net It is hypothesized that nonivamide follows similar degradation routes involving the hydrolysis of its amide bond. researchgate.net
Microbial Action: Specific microorganisms are capable of degrading capsaicinoids. Pathogenic fungi, for instance, can utilize capsaicin degradation as a mechanism to overcome the stressful environment created by its presence. mdpi.com This suggests that soil and aquatic microbial communities could play a vital role in the natural attenuation of nonivamide released from this compound.
Future research should focus on performing standardized biodegradability tests (e.g., OECD 301) on this compound to confirm these hypotheses and determine its persistence in various environmental compartments.
Photodegradation Characteristics
The susceptibility of a chemical to degradation by sunlight is a critical factor in its environmental persistence.
Hypothesized Photodegradation Characteristics:
Nonivamide Photolysis: Research on nonivamide has demonstrated that it undergoes degradation in both seawater and tap water, with photolysis being a contributing factor. researchgate.net One study determined the half-life of nonivamide in seawater exposed to sunlight to be 5.8 days, which was faster than in tap water (12.2 days), indicating that both biolysis and photolysis are important. researchgate.netresearchgate.net
Conflicting Analog Data: In contrast, the chemical structure of capsaicin suggests that photolysis is not a major degradation pathway for it. orst.edu This discrepancy highlights the need for direct studies on this compound.
Potential Mechanisms: For capsaicinoids, the vanillyl group is a potential site for photochemical reactions. The degradation of sodium acetate through photolysis is substantially slower than its biodegradation. fda.gov
Given the data on nonivamide, it is hypothesized that this compound, following its initial hydrolysis, would lead to the formation of nonivamide, which is susceptible to photodegradation. Experimental studies are necessary to determine the photodegradation rate of this compound and identify its photolytic byproducts to fully understand its environmental fate.
| Compound | Degradation Pathway | Findings / Half-life | Source |
|---|---|---|---|
| Nonivamide | Photolysis & Biolysis (Seawater) | 5.8 days | researchgate.netresearchgate.net |
| Nonivamide | Photolysis & Biolysis (Tap Water) | 12.2 days | researchgate.net |
| Capsaicin | Aerobic Biodegradation | Readily biodegradable | researchgate.net |
| Capsaicin | Anaerobic Biodegradation | Complete degradation observed | researchgate.net |
| Sodium Acetate | Aerobic Biodegradation | 100% degradation in 5 days | fda.gov |
Aquatic and Terrestrial Ecotoxicity Studies
No specific ecotoxicity data for this compound are available. The potential environmental risk must be inferred from studies on nonivamide and capsaicin. The higher water solubility of this compound compared to its parent compound could influence its bioavailability and, consequently, its toxicity to aquatic organisms.
Aquatic Ecotoxicity (Hypothesized):
Toxicity to Algae: Nonivamide has been studied for its effects on various marine microalgae, which are foundational to aquatic food webs. It has been shown to significantly inhibit the growth of multiple species. researchgate.net For the marine diatom Phaeodactylum tricornutum, the 4-day EC50 (the concentration causing a 50% effect) was determined to be 5.1 mg/L. chemsrc.comnih.gov Studies on capsaicin reported an EC50 of 114 mg/L for the green alga Selenastrum capricornutum, suggesting lower toxicity compared to nonivamide. researchgate.net
Toxicity to Invertebrates: Capsaicin and its analogs have been tested on aquatic invertebrates. For the water flea Daphnia magna, a standard test organism, capsaicin and nonivamide did not cause lethality at concentrations that were effective for inhibiting mussel attachment, suggesting selective toxicity. tandfonline.com
Toxicity to Fish: Acute toxicity tests with capsaicin on the zebrafish (Brachydanio rerio) showed an LC50 (the concentration lethal to 50% of the test subjects) of 5.98 mg/L. researchgate.net
Terrestrial Ecotoxicity (Hypothesized):
There is a significant lack of data regarding the terrestrial ecotoxicity of this compound and its analogs. Research in this area would be necessary to evaluate potential risks to soil-dwelling organisms, such as earthworms and microbes, as well as to terrestrial plants. Given that some capsaicinoids have shown antifungal properties, their impact on soil fungal communities would be a key area of investigation. mdpi.com
| Compound | Organism | Endpoint | Value (mg/L) | Source |
|---|---|---|---|---|
| Nonivamide | Phaeodactylum tricornutum (Marine Diatom) | 4-day EC50 | 5.1 | chemsrc.comnih.gov |
| Nonivamide | Chlorella vulgaris (Green Alga) | 6-day EC50 | 16.9 | researchgate.net |
| Nonivamide | Platymonas sp. (Marine Alga) | 6-day EC50 | 19.21 | researchgate.net |
| Capsaicin | Brachydanio rerio (Zebrafish) | LC50 | 5.98 | researchgate.net |
| Capsaicin | Selenastrum capricornutum (Green Alga) | EC50 | 114 | researchgate.net |
Q & A
Q. What are the primary synthetic routes for sodium nonivamide acetate, and how do reaction conditions influence yield and purity?
this compound is synthesized via neutralization of nonivamide (a synthetic capsaicin analog) with sodium hydroxide or sodium acetate under controlled pH (6.5–7.5). Reaction temperature (25–40°C) and solvent choice (e.g., aqueous ethanol) critically impact crystallinity and purity. Post-synthesis purification via recrystallization or chromatography is recommended to achieve >98% purity . Characterization methods include HPLC for quantification and FTIR/NMR for structural validation .
Q. How does this compound interact with biological membranes in transdermal delivery systems?
SNA’s amphiphilic structure enables partitioning into lipid bilayers, facilitated by its sodium carboxylate group enhancing aqueous solubility. In vitro permeation studies using Franz diffusion cells with excised human/rat skin show pH-dependent permeability, with optimal flux at pH 5.0–6.0 due to balanced ionization . Pre-treatment with penetration enhancers (e.g., oleic acid) increases stratum corneum fluidity, improving SNA absorption .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 280 nm) using a C18 column and mobile phase (acetonitrile:water, 60:40 v/v) achieves baseline separation of SNA from degradation products. LC-MS/MS is preferred for trace analysis in biological fluids (LOQ = 5 ng/mL). Validate methods per ICH guidelines for linearity (R² > 0.998), precision (RSD < 2%), and recovery (>95%) .
Advanced Research Questions
Q. How can iontophoresis parameters be optimized to enhance the transdermal delivery of this compound?
Iontophoretic flux of SNA is maximized using pulsed current (0.1–0.5 mA/cm²) with anodal electrode placement. Polymer-based gels (e.g., carbopol or HPMC) sustain drug release and reduce skin irritation. Co-iontophoresis with chloride ions minimizes competitive transport, improving SNA bioavailability by 2.3-fold compared to passive diffusion . Electrode material (Ag/AgCl) and buffer composition (e.g., acetate buffer, pH 4.5) are critical to avoid pH drift and electrochemical degradation .
Q. What mechanisms underlie contradictory in vitro vs. in vivo pharmacokinetic data for this compound?
Discrepancies arise from differences in skin metabolism (e.g., esterase activity in vivo) and clearance rates. In vivo microdialysis in rat models reveals rapid systemic clearance (t½ = 1.2 hr), while in vitro models neglect hepatic metabolism. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile data, incorporating parameters like skin blood flow and enzyme distribution .
Q. How do polymer formulations affect the stability and release kinetics of this compound in transdermal gels?
Hydrophilic polymers (e.g., poloxamer 407) prolong SNA release via matrix erosion, while hydrophobic polymers (e.g., Eudragit RS) enable diffusion-controlled release. Accelerated stability studies (40°C/75% RH) show poloxamer gels maintain >90% potency over 6 months. Rheological analysis (oscillatory shear tests) confirms gel integrity under storage conditions .
Q. What synergistic effects occur when combining physical enhancement methods (e.g., sonophoresis + iontophoresis) for SNA delivery?
Low-frequency ultrasound (20 kHz, 2 W/cm²) pre-treatment disrupts stratum corneum lipids, reducing skin impedance by 40%. Subsequent iontophoresis (0.3 mA/cm²) enhances SNA flux 4.8-fold versus either method alone. Mechanism involves cavitation-induced pore formation and electrorepulsion of SNA’s anionic group .
Methodological Guidance
Q. How to resolve spectral interference in FTIR analysis of this compound in polymer matrices?
Use background subtraction with blank polymer spectra and employ second-derivative processing to resolve overlapping peaks (e.g., C=O stretch at 1700 cm⁻¹). Attenuated total reflectance (ATR)-FTIR minimizes sample preparation artifacts .
Q. What statistical approaches are recommended for analyzing dose-response relationships in SNA efficacy studies?
Apply nonlinear regression (e.g., Hill equation) to model ED₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-course data, mixed-effects models account for inter-subject variability .
Q. How to validate SNA’s antinociceptive activity in preclinical models while minimizing bias?
Use blinded, randomized controlled trials in rodent thermal hyperalgesia models (e.g., Hargreaves test). Include positive controls (e.g., capsaicin) and vehicle groups. Power analysis (α = 0.05, β = 0.2) ensures adequate sample size (n ≥ 8/group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
